3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine

Vue d'ensemble

Description

3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a type of 3,4-dihydro-2H-1,3-benzoxazine . These compounds are significant class of heterocycles known for their remarkable biological activities in humans, plants, and animals . They are characterized by a benzene ring fused with a dihydro-oxazine heterocyclic ring .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,3-benzoxazines involves causing cyclohexylamine to react with formaldehyde to form an intermediate formaldehyde condensation product of the amine . This intermediate is then caused to react with an appropriate 4-alkylphenol to form the desired 6-alkyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine . Other methods of synthesis involve the reaction of salicylaldehyde and benzyl amine to give an imine, which is then reduced to a 2-(aminomethyl) phenol derivative and subsequently cyclized through a reaction with various benzaldehydes .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a dihydro-oxazine heterocyclic ring . The molecule has a semi-chair (A) and semi-boat (B) structures . The orientation of the substituent at the nitrogen atom results in two forms for each conformation .Chemical Reactions Analysis

3,4-dihydro-2H-1,3-benzoxazines can undergo various chemical reactions. For instance, they can be synthesized via a one-pot three-component reaction . They can also be converted into their corresponding esters through condensation with various aldehydes and ketones .Applications De Recherche Scientifique

Synthesis and Polymerization

3,4-Dihydro-1,3-2H-benzoxazines, which include 3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine, are heterocyclic compounds synthesized through the Mannich reaction. They are used as monomers for creating novel phenol resins, known as polybenzoxazines, with applications in thermosetting resins offering high thermal stability and low volume shrinkage upon curing (Wattanathana et al., 2017).

Applications in Materials Science

The thermal polymerization of benzoxazine monomers, like this compound, has been extensively studied. This includes characterizing the monomers and investigating their glass transition temperatures, with implications for materials science, particularly in creating thermally stable polymers (Gârea et al., 2007).

Bioactive Compounds Synthesis

These benzoxazine derivatives have been found to possess significant biological activities in humans, animals, and plants, making them a source for bioactive compound synthesis. They exhibit a broad range of activities like antibacterial, antifungal, anti-HIV, and anticancer properties (El-Din, 2021).

Environmental Applications

Environmentally friendly synthesis methods for benzoxazines are being developed, highlighting the increasing demand for green chemistry solutions. These methods involve a sequential synthesis process that is more sustainable and less harmful to the environment (Albanese et al., 2003).

Orientations Futures

The future directions for 3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine could involve further exploration of their biological activities and potential applications in various fields. Their comparative chemical simplicity and accessibility make these compounds suitable sources of other bioactive compounds .

Propriétés

IUPAC Name |

3-cyclohexyl-2,4-dihydro-1,3-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-7-13(8-3-1)15-10-12-6-4-5-9-14(12)16-11-15/h4-6,9,13H,1-3,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZPBWAWBFXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=CC=CC=C3OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985015 | |

| Record name | 3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6638-11-5 | |

| Record name | NSC47909 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

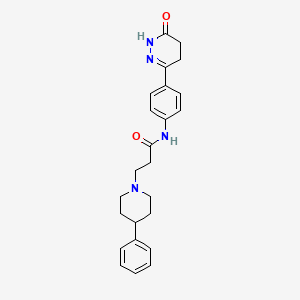

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1618435.png)